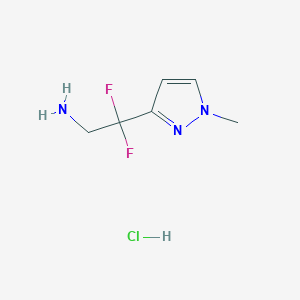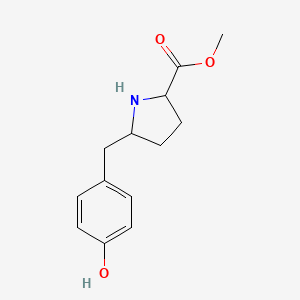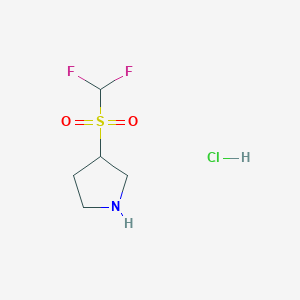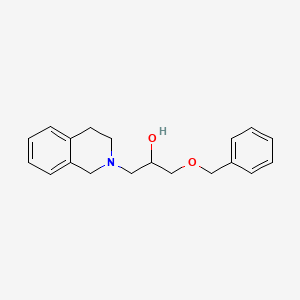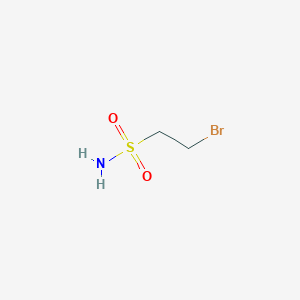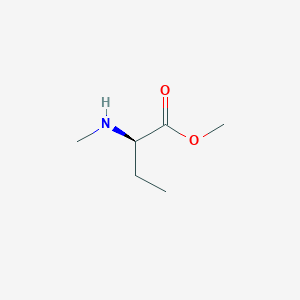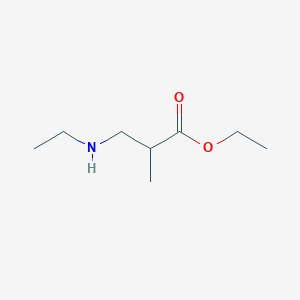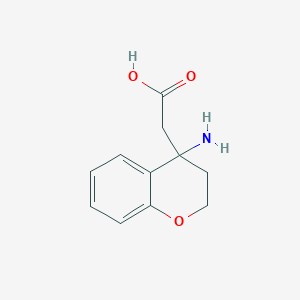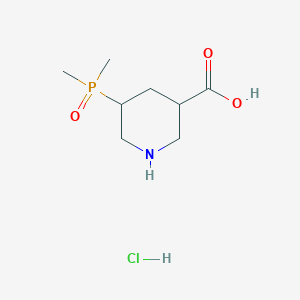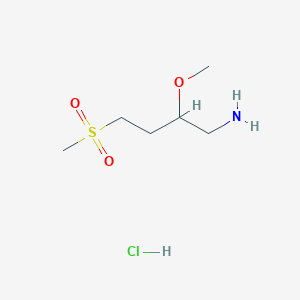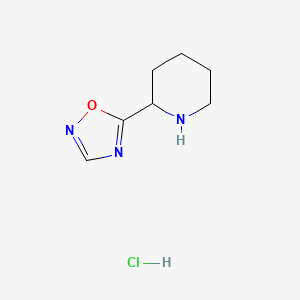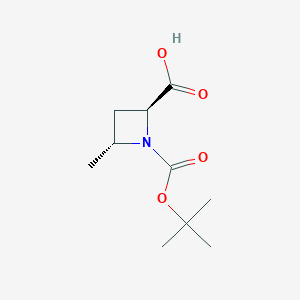
(2S,4R)-1-(tert-Butoxycarbonyl)-4-methylazetidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid is a chiral compound that belongs to the class of azetidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors.
Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the azetidine ring through alkylation reactions.
Protection of the Amine Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Oxidation and Reduction Reactions: The azetidine ring and the carboxylic acid group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield various substituted azetidine derivatives .
Applications De Recherche Scientifique
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylazetidine-2-carboxylic acid: Similar structure with an ethyl group instead of a methyl group.
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-phenylazetidine-2-carboxylic acid: Contains a phenyl group at the 4-position.
Uniqueness
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination allows for selective reactions and applications in various fields .
Propriétés
Numéro CAS |
2580113-33-1 |
|---|---|
Formule moléculaire |
C10H17NO4 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
(2S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-6-5-7(8(12)13)11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7+/m1/s1 |
Clé InChI |
SZFDJSLFSMVIOM-RQJHMYQMSA-N |
SMILES isomérique |
C[C@@H]1C[C@H](N1C(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CC1CC(N1C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


